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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-2-

methylpropan-2-amine

Cat. No.: B169134 Get Quote

InChIKey: GJVWUURQKKBCFN-UHFFFAOYSA-N

Introduction
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine, a substituted cathinone derivative. Substituted cathinones are a class

of psychoactive substances that are structurally related to cathinone, the active alkaloid in the

khat plant. 1-(3-Chlorophenyl)-2-methylpropan-2-amine is characterized by a chlorophenyl

group attached to a modified propan-2-amine backbone. This guide is intended for researchers,

scientists, and drug development professionals, and details the available physicochemical

data, potential synthetic routes, and likely pharmacological mechanisms of this compound. Due

to the limited availability of specific experimental data for this molecule, information from closely

related analogues is included for comparative purposes and to provide a broader context.

Physicochemical Data
Specific experimental physicochemical data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine
is not readily available in the peer-reviewed literature. The following table summarizes key

identifiers and predicted properties.
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Property Value Source

IUPAC Name
1-(3-chlorophenyl)-2-

methylpropan-2-amine
-

InChIKey
GJVWUURQKKBCFN-

UHFFFAOYSA-N
--INVALID-LINK--

CAS Number 103273-65-0 ChemicalBook

Molecular Formula C₁₀H₁₄ClN --INVALID-LINK--

Molecular Weight 183.68 g/mol --INVALID-LINK--

XlogP (Predicted) 2.9 --INVALID-LINK--

Monoisotopic Mass 183.08148 Da --INVALID-LINK--

Predicted Collision Cross

Section ([M+H]⁺)
139.8 Å² --INVALID-LINK--

Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine is not published. However, a plausible synthetic route can be inferred

from general methods for the synthesis of tertiary benzylamines. One potential route involves

the reaction of 1-chloro-3-(2-methyl-1-propen-1-yl)benzene with an amine source.

A general experimental workflow for the synthesis of a structurally related tertiary benzylamine

is presented below. This should be considered as an illustrative example.

Illustrative Synthesis of a Tertiary Benzylamine

Starting Materials:
- 3-Chlorobenzyl Halide

- 2-Aminoisobutane
Nucleophilic Substitution

Reaction Work-up:
- Quenching
- Extraction
- Washing

Purification:
- Column Chromatography or

- Distillation

1-(3-Chlorophenyl)-2-
methylpropan-2-amine
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A generalized workflow for the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Pharmacological Assays
Specific pharmacological data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is not

available. However, as a substituted cathinone, its primary targets are expected to be the

monoamine transporters. Standard in vitro assays to characterize the interaction of this

compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters

would include radioligand binding assays and neurotransmitter uptake inhibition assays.

3.2.1. Radioligand Binding Assay Protocol

This assay measures the ability of the test compound to displace a known radiolabeled ligand

from the monoamine transporters.

Preparation of Membranes: Membranes from cells stably expressing human DAT, SERT, or

NET are prepared.

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for

DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of 1-(3-
Chlorophenyl)-2-methylpropan-2-amine.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate

bound from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

3.2.2. Neurotransmitter Uptake Inhibition Assay Protocol

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled

neurotransmitter into cells expressing the respective transporter.
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Cell Culture: Cells stably expressing human DAT, SERT, or NET are cultured in appropriate

media.

Incubation: Cells are pre-incubated with varying concentrations of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine.

Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g.,

[³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

Termination of Uptake: After a defined incubation period, uptake is terminated by rapid

washing with ice-cold buffer.

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is

quantified by scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the

neurotransmitter uptake (IC₅₀) is determined.

Signaling Pathways
As a substituted cathinone, 1-(3-Chlorophenyl)-2-methylpropan-2-amine is predicted to act

as a monoamine transporter inhibitor. By blocking the reuptake of dopamine, serotonin, and/or

norepinephrine from the synaptic cleft, it would increase the extracellular concentrations of

these neurotransmitters, leading to enhanced monoaminergic signaling. The specific selectivity

and potency for each transporter would determine its unique pharmacological profile.
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Predicted Mechanism of Action

1-(3-Chlorophenyl)-2-
methylpropan-2-amine
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Predicted interaction of 1-(3-Chlorophenyl)-2-methylpropan-2-amine with monoamine
transporters.
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Conclusion
1-(3-Chlorophenyl)-2-methylpropan-2-amine is a compound of interest within the class of

substituted cathinones. While its precise physicochemical and pharmacological properties have

not been extensively documented in publicly available literature, its structural similarity to other

monoamine reuptake inhibitors provides a strong basis for predicting its mechanism of action.

Further experimental investigation is required to fully characterize this molecule, including

detailed spectroscopic analysis, determination of its physicochemical properties, and

comprehensive pharmacological profiling at the monoamine transporters and other potential

targets. The protocols and pathways described in this guide provide a framework for such

future research.

To cite this document: BenchChem. [Technical Guide: 1-(3-Chlorophenyl)-2-methylpropan-2-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169134#inchi-key-for-1-3-chlorophenyl-2-
methylpropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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